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2,6-Dichloro-4-methylbenzenesulfonamide
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Overview
Description
2,6-Dichloro-4-methylbenzene-1-sulfonamide is an organic compound characterized by the presence of two chlorine atoms, a methyl group, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-methylbenzene-1-sulfonamide typically involves the chlorination of 4-methylbenzenesulfonamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the 2 and 6 positions on the benzene ring. The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride in the presence of a catalyst like iron(III) chloride.
Industrial Production Methods
In an industrial setting, the production of 2,6-dichloro-4-methylbenzene-1-sulfonamide may involve large-scale chlorination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The sulfonamide group can be reduced to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the chlorine atoms.
Oxidation: Formation of 2,6-dichloro-4-methylbenzoic acid or 2,6-dichloro-4-methylbenzaldehyde.
Reduction: Formation of 2,6-dichloro-4-methylbenzenamine.
Scientific Research Applications
2,6-Dichloro-4-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atoms and methyl group contribute to the compound’s overall hydrophobicity, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.
2,4-Dichloro-6-methylbenzenesulfonamide: Chlorine atoms are positioned differently, leading to variations in reactivity and applications.
2,6-Dichlorobenzene-1-sulfonamide: Lacks the methyl group, affecting its hydrophobicity and interactions.
Uniqueness
2,6-Dichloro-4-methylbenzene-1-sulfonamide is unique due to the specific positioning of its chlorine atoms and methyl group, which influence its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for various research and industrial purposes.
Biological Activity
2,6-Dichloro-4-methylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Sulfonamide Group : Contributes to its biological activity through interactions with various enzymes and receptors.
- Chlorine Substituents : The presence of chlorine atoms at the 2 and 6 positions on the benzene ring may enhance its lipophilicity and binding affinity to target proteins.
- Methyl Group : The methyl group at the 4 position can influence the compound's steric and electronic properties.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : It interacts with specific enzymes by forming hydrogen bonds with active site residues, inhibiting their activity. This is a common feature among sulfonamides, which often act as competitive inhibitors.
- Target Selectivity : The compound's unique structure may allow for selective binding to certain molecular targets, enhancing its therapeutic potential against specific diseases.
Anticancer Properties
Recent studies have indicated that derivatives of benzenesulfonamide, including this compound, exhibit significant anticancer activity. For instance:
- In Vitro Studies : Research has shown that compounds derived from similar structures can induce apoptosis in various cancer cell lines such as HeLa (cervical cancer), HL-60 (acute promyelocytic leukemia), and AGS (gastric adenocarcinoma) cells. The IC50 values for these compounds ranged from 0.89 to 9.63 µg/mL, indicating potent anticancer effects .
Cardiovascular Effects
Another area of interest is the cardiovascular effects of this compound:
- Perfusion Pressure Studies : A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives could significantly decrease perfusion pressure and coronary resistance. This effect was attributed to the inhibition of calcium channels, suggesting potential therapeutic applications in cardiovascular diseases .
Case Studies
- Anticancer Activity Assessment :
-
Cardiovascular Function Analysis :
- In a controlled experiment on isolated rat hearts, it was found that 4-(2-aminoethyl)benzenesulfonamide reduced perfusion pressure more effectively than other tested sulfonamide derivatives. Theoretical docking studies suggested that this compound interacts with specific amino acid residues in calcium channels, supporting its role as a negative inotropic agent .
Table 1: Summary of Biological Activities
Compound | Biological Activity | IC50 (µg/mL) | Mechanism |
---|---|---|---|
This compound | Anticancer (HeLa) | 0.89 | Apoptosis induction |
This compound | Cardiovascular (Perfusion Pressure) | N/A | Calcium channel inhibition |
Table 2: Comparison of Sulfonamide Derivatives
Compound Name | Chlorine Substituents | Methyl Group | Biological Activity |
---|---|---|---|
This compound | Yes | Yes | Anticancer |
4-(2-aminoethyl)-benzenesulfonamide | No | No | Cardiovascular |
Properties
Molecular Formula |
C7H7Cl2NO2S |
---|---|
Molecular Weight |
240.11 g/mol |
IUPAC Name |
2,6-dichloro-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3,(H2,10,11,12) |
InChI Key |
HVQNJYKQZPOELN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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